Methyl-1,3-Benzoxazol-2-carboximidat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

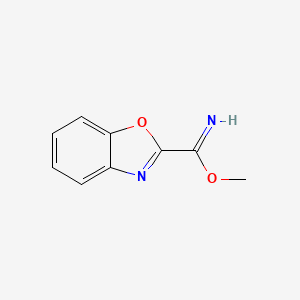

Methyl 1,3-benzoxazole-2-carboximidoate (C₉H₈N₂O₂) belongs to the benzoxazole family, known for their diverse biological activities and utility in synthetic chemistry. The compound can be synthesized through several methods, including:

- Direct Carboxylation : Utilizing carbon dioxide as a renewable C1 source (Zhang et al., 2010; Inomata et al., 2012).

- Condensation Reactions : Combining 2-aminophenol with various substrates such as aldehydes or ketones (Kamal et al., 2020).

- Oxidative Cyclization : Employing copper catalysts or light irradiation for efficient synthesis (Liu et al., 2021; Zhu et al., 2021).

Biological Activities

Methyl 1,3-benzoxazole-2-carboximidoate exhibits a range of pharmacological properties:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, making it a candidate for developing new antibiotics (Vodela et al., 2013).

- Anti-inflammatory Effects : Research indicates neuro-anti-inflammatory activity, which could have implications in treating neurodegenerative diseases (Shang et al., 2020).

- Anti-allergic Properties : It has been utilized in the synthesis of compounds with anti-allergic effects (Musser et al., 1984).

Applications in Medicinal Chemistry

The compound serves as a crucial intermediate in synthesizing various bioactive agents. Its scaffold is commonly found in drugs targeting multiple receptors and enzymes. Notable applications include:

- Drug Development : Methyl 1,3-benzoxazole derivatives have been investigated for their cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 (George & Sreekumar, 2020).

- HIV Inhibitors : Compounds derived from methyl benzoxazole structures have been explored for their potential as HIV reverse transcriptase inhibitors (Sigma-Aldrich).

Material Science Applications

Methyl 1,3-benzoxazole-2-carboximidoate has also found applications in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound has been used to complex europium ions, resulting in efficient electroluminescent layers for OLED applications (Koshelev et al., 2019).

Data Summary Table

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Vodela et al., 2013 |

| Anti-inflammatory drugs | Shang et al., 2020 | |

| Anti-allergic compounds | Musser et al., 1984 | |

| Material Science | Electroluminescent layers for OLEDs | Koshelev et al., 2019 |

| Fluorescent probes | Carayon & Fery-Forgues, 2017 |

Case Study 1: Antimicrobial Activity

A study conducted by Vodela et al. (2013) evaluated the antimicrobial properties of methyl benzoxazole derivatives against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potential use in pharmaceutical formulations.

Case Study 2: Electroluminescent Applications

Koshelev et al. (2019) demonstrated the application of methyl 1,3-benzoxazole-2-carboximidoate in OLEDs by forming complexes with europium ions. The resulting materials exhibited high efficiency and stability under operational conditions.

Wirkmechanismus

Target of Action

Methyl 1,3-benzoxazole-2-carboximidoate is a compound used in proteomics research Benzoxazole derivatives, which include methyl 1,3-benzoxazole-2-carboximidoate, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives are known for their diverse biological applications, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

Methyl 1,3-benzoxazole-2-carboximidoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions can vary, including enzyme inhibition or activation, depending on the specific biochemical context.

Cellular Effects

Methyl 1,3-benzoxazole-2-carboximidoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it has been shown to alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects can have significant implications for understanding cellular behavior and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of Methyl 1,3-benzoxazole-2-carboximidoate involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in cellular activity . Additionally, Methyl 1,3-benzoxazole-2-carboximidoate can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,3-benzoxazole-2-carboximidoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1,3-benzoxazole-2-carboximidoate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause alterations in cellular behavior, which can be crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 1,3-benzoxazole-2-carboximidoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of the compound in research and potential clinical applications.

Metabolic Pathways

Methyl 1,3-benzoxazole-2-carboximidoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it may enhance or inhibit specific metabolic pathways, thereby affecting the overall metabolic state of the cell. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl 1,3-benzoxazole-2-carboximidoate within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

Methyl 1,3-benzoxazole-2-carboximidoate exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of Methyl 1,3-benzoxazole-2-carboximidoate is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including Methyl 1,3-benzoxazole-2-carboximidoate, often involves the condensation of 2-aminophenol with various aldehydes or acids. One common method includes the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania-alumina mixed oxide catalyst at 50°C . Another method involves the use of anhydrous potassium carbonate in dry acetone with ethyl chloroacetate .

Industrial Production Methods

Industrial production methods for Methyl 1,3-benzoxazole-2-carboximidoate are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,3-benzoxazole-2-carboximidoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced forms.

Substitution: The benzoxazole ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 1,3-benzoxazole-2-carboximidoate include other benzoxazole derivatives, such as:

2-Substituted Benzoxazoles: These compounds have various substituents at the 2-position of the benzoxazole ring and exhibit similar biological activities.

Benzimidazole Derivatives: These compounds have a similar structure but with a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

Methyl 1,3-benzoxazole-2-carboximidoate is unique due to its specific carboximidoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Biologische Aktivität

Methyl 1,3-benzoxazole-2-carboximidoate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of methyl 1,3-benzoxazole-2-carboximidoate, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 1,3-benzoxazole-2-carboximidoate has the molecular formula and a molecular weight of 176.17 g/mol. Its structure includes a benzoxazole ring, which is known for its role in various pharmacological activities. The compound exhibits a herringbone crystal structure characterized by strong hydrogen bonds and π–π interactions that contribute to its stability and potential biological activity .

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including methyl 1,3-benzoxazole-2-carboximidoate, possess notable antimicrobial properties. A study screened various benzoxazole derivatives against model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). While the overall antibacterial activity was modest, certain derivatives exhibited selective action against Gram-positive bacteria. For instance, compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound ID | Structure | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|---|

| 1 | - | 50 | >100 |

| 2 | - | 30 | >100 |

| 3 | - | 20 | >100 |

| 4 | - | 15 | >100 |

Anticancer Activity

Methyl 1,3-benzoxazole-2-carboximidoate has also shown promise in anticancer research. Studies indicate that certain benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship analysis revealed that modifications on the benzoxazole scaffold could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study of several benzoxazole derivatives:

- Compound A : Showed IC50 values of 12 µM against MCF-7 cells.

- Compound B : Exhibited IC50 values of 8 µM against A549 cells.

- Compound C : Demonstrated IC50 values of 15 µM against HepG2 cells.

These findings suggest that methyl 1,3-benzoxazole-2-carboximidoate and its analogs may be developed further as potential anticancer agents .

Genotoxicity Studies

Genotoxicity assessments using the Bacillus subtilis rec assay have been conducted to evaluate the DNA-damaging potential of benzoxazole derivatives. Some compounds exhibited significant genotoxic effects, with ReC50 values indicating their capacity to induce DNA damage. Notably, methyl 1,3-benzoxazole-2-carboximidoate was among the compounds analyzed for its potential genotoxicity .

Table 2: Genotoxic Activity of Selected Benzoxazoles

| Compound ID | ReC50 Value (µg/mL) | Genotoxic Effect |

|---|---|---|

| Compound D | 1.85 | Positive |

| Compound E | 1.74 | Positive |

| Compound F | >5 | Negative |

Eigenschaften

IUPAC Name |

methyl 1,3-benzoxazole-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHPRACUIWAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.